molecular formula C8H11BrS B2872520 2-Bromo-5-(2-methylpropyl)thiophene CAS No. 1522107-19-2

2-Bromo-5-(2-methylpropyl)thiophene

Cat. No.: B2872520
CAS No.: 1522107-19-2
M. Wt: 219.14
InChI Key: UBOFODWCVBXQQX-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methylpropyl)thiophene is an organic compound with the molecular formula C8H11BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the second position and an isobutyl group at the fifth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-methylpropyl)thiophene typically involves the bromination of 5-(2-methylpropyl)thiophene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the thiophene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-methylpropyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

    Coupling: Formation of biaryl compounds or other complex structures.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

2-Bromo-5-(2-methylpropyl)thiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Medicinal Chemistry: Derivatives of thiophene, including this compound, are investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

2-Bromo-5-(2-methylpropyl)thiophene can be compared with other similar compounds, such as:

    2-Bromo-5-methylthiophene: This compound has a methyl group instead of an isobutyl group at the fifth position. It is used in similar applications but may exhibit different reactivity and properties due to the smaller substituent.

    2-Bromo-3-(2-methylpropyl)thiophene: The isobutyl group is at the third position instead of the fifth. This positional isomer may have different electronic and steric effects, influencing its reactivity and applications.

    5-Bromo-2-(2-methylpropyl)thiophene: The bromine and isobutyl groups are swapped in positions compared to this compound. This structural variation can lead to different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

2-bromo-5-(2-methylpropyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFODWCVBXQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522107-19-2
Record name 2-bromo-5-(2-methylpropyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To solution of 2-isobutylthiophene (743 mg, 5.30 mmol) in 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (2.3 mL, 2.5 M in hexanes) dropwise. The resulting solution was stirred for 20 minutes at −78° C. Bromine (0.35 mL, 6.89 mmol) was added dropwise as a solution in 1 mL anhydrous dichloromethane. The resulting mixture was stirred at −78° C. for 30 minutes before being poured, while cold, into 50 mL of 5% sodium bisulfite solution. 1 N hydrochloric acid (50 mL) was added and organics were extracted with ether (3×75 mL), washed with 0.1 N hydrochloric acid, water and brine (50 mL each), dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (0-10% ethyl acetate in hexanes) to give 2-bromo-5-isobutylthiophene as the major component of a mixture of two compounds. Used without further purification or characterization.
Quantity
743 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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